3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
Description
The Significance of Azaindole Isomers in Heterocyclic Chemistry
Pyrrolopyridines are also known as azaindoles, a name that highlights their relationship to indole (B1671886). They are structural bioisosteres of indole, meaning a CH group in the indole's benzene (B151609) ring is replaced by a nitrogen atom. mdpi.comnih.gov This substitution has profound effects on the molecule's physicochemical properties. There are four principal positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole—each with distinct characteristics regarding electron distribution, pKa, solubility, and lipophilicity. mdpi.comnih.gov
This structural variation allows chemists to finely tune the properties of molecules, enhancing their suitability for biological applications. mdpi.com Azaindoles are recognized as "privileged structures" in medicinal chemistry because their framework appears in numerous biologically active compounds across different therapeutic areas. mdpi.comnih.gov By strategically choosing an azaindole isomer over an indole, researchers can improve a drug candidate's metabolic stability, solubility, and ability to form key hydrogen bonds with biological targets, such as protein kinases. mdpi.comnsf.gov
Overview of the Pyrrolo[2,3-c]pyridine Core Structure
The pyrrolo[2,3-c]pyridine is the specific isomer known as 6-azaindole. researchgate.net Its structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring between positions 3 and 4 of the pyridine. This arrangement places the pyridine nitrogen atom at position 6 of the bicyclic system. The core is aromatic and possesses a unique electronic nature due to the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. wikipedia.org
Table 1: Isomers of Azaindole (Pyrrolopyridine) This interactive table outlines the four main positional isomers of azaindole.
| Isomer Name | Systematic Name | Nitrogen Position |
|---|---|---|
| 4-Azaindole | 1H-Pyrrolo[3,2-b]pyridine | 4 |
| 5-Azaindole | 1H-Pyrrolo[3,2-c]pyridine | 5 |
| 6-Azaindole | 1H-Pyrrolo[2,3-c]pyridine | 6 |
| 7-Azaindole | 1H-Pyrrolo[2,3-b]pyridine | 7 |
Academic Research Context of Substituted Pyrrolo[2,3-c]pyridines
Substituted pyrrolo[2,3-c]pyridines are a focal point of extensive research due to their potential as therapeutic agents. researchgate.net A significant body of academic and industrial research has demonstrated their utility as scaffolds for developing potent inhibitors of various protein kinases, which are crucial targets in oncology. mdpi.comnih.govresearchgate.net The abnormal activity of kinases is a hallmark of many cancers, and molecules that can modulate their function are in high demand. rsc.org
Furthermore, the biological activity of this scaffold extends beyond kinase inhibition, with derivatives being investigated for roles in treating neurological conditions like Alzheimer's disease and for their antiproliferative properties against various cancer cell lines. researchgate.netresearchgate.net The development of novel synthetic methodologies to create diversely substituted pyrrolo[2,3-c]pyridines is an active area of chemical research, aiming to generate libraries of compounds for biological screening. nih.govresearchgate.net
Rationale for Investigating 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine
The specific compound, this compound, is of particular interest as a chemical intermediate in drug discovery programs. The rationale for its investigation is based on the strategic placement of its functional groups.
The iodine atom at the 3-position of the pyrrole ring is a key feature. Halogens, particularly iodine, serve as versatile synthetic "handles" for introducing molecular complexity. The carbon-iodine bond is amenable to a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. nih.govresearchgate.net This allows for the efficient attachment of a wide range of other chemical moieties, enabling the rapid synthesis of a large library of derivative compounds for structure-activity relationship (SAR) studies.
The methoxy (B1213986) group (-OCH3) at the 5-position on the pyridine ring also plays a crucial role. It is an electron-donating group that modulates the electronic properties of the aromatic system. This can influence how the molecule interacts with biological targets and can affect its metabolic stability and pharmacokinetic profile. The presence of this group can be vital for achieving the desired potency and selectivity in a drug candidate.
Therefore, this compound is not typically an end-product itself, but rather a highly valuable building block. Its structure is designed to facilitate the exploration of chemical space around the 6-azaindole core, providing a platform for the discovery of novel and effective therapeutic agents.
Table 2: Chemical Data for this compound This interactive table summarizes key identifiers and properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H7IN2O | chemcia.com |
| Molecular Weight | 274.06 g/mol | chemcia.com |
| CAS Number | 1613812-64-8 | chemcia.com |
| MDL Number | MFCD30189317 | chemcia.com |
| Purity | >95% | chemcia.com |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-2-5-6(9)3-10-7(5)4-11-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHPWIBPEWIGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Iodo 5 Methoxy 1h Pyrrolo 2,3 C Pyridine and Analogous Systems
Strategic Retrosynthesis of the 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine Framework
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests that the iodine atom can be introduced at a late stage via electrophilic iodination of the parent heterocycle, 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2). The electron-rich nature of the pyrrole (B145914) ring facilitates this transformation, with the C-3 position being the most likely site for substitution due to electronic factors.
The core scaffold of 5-methoxy-1H-pyrrolo[2,3-c]pyridine (2) can be disconnected through the pyrrole ring. A plausible approach involves the formation of the pyrrole ring from a suitably substituted pyridine (B92270) precursor. One effective strategy is the Bartoli indole (B1671886) synthesis, which would involve the reaction of a substituted 3-nitropyridine (B142982) with a vinyl Grignard reagent. This leads to the key intermediate, a substituted 4-chloro-3-nitropyridine (B21940) (3), specifically 4-chloro-5-methoxy-3-nitropyridine. This intermediate, in turn, can be envisioned to arise from the nitration of a corresponding 4-chloro-3-methoxypyridine.

Figure 1: Retrosynthetic pathway for this compound.
Approaches to Constructing the Pyrrolo[2,3-c]pyridine Ring System
The construction of the fused pyrrolo[2,3-c]pyridine ring system is a critical step in the synthesis of the target molecule. Various cyclization reactions have been developed for this purpose, often starting from appropriately substituted pyridine precursors.
The Bartoli indole synthesis stands out as a powerful method for the formation of the pyrrolo[2,3-c]pyridine (6-azaindole) ring system. ntnu.nowikipedia.org This reaction typically involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a substituent ortho to the nitro group is often crucial for the success of the reaction. wikipedia.org In the context of synthesizing 5-methoxy-1H-pyrrolo[2,3-c]pyridine, this would translate to the reaction of a 4-substituted-3-nitropyridine with vinylmagnesium bromide. The reaction proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of the indole ring. wikipedia.orgonlineorganicchemistrytutor.com
Another versatile method is the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. While widely used for indole synthesis, its application to the synthesis of pyrrolopyridines has also been documented.
The successful construction of the pyrrolo[2,3-c]pyridine ring is highly dependent on the availability and reactivity of the pyridine precursors. For the synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine via a Bartoli-type reaction, a key precursor would be a 4-substituted-5-methoxy-3-nitropyridine. A common starting material for such precursors is 4-chloropyridine, which can undergo nitration to introduce the nitro group at the 3-position. ntnu.no The synthesis of various substituted nitropyridines is a well-established area of organic chemistry. ntnu.nonih.gov
For instance, the synthesis of 4-chloro-3-nitropyridine derivatives can be achieved through the nitration of the corresponding 4-chloropyridines. google.comchembk.com The conditions for such nitrations often involve the use of strong acids like sulfuric acid and nitric acid. The resulting 4-chloro-3-nitropyridine can then be further functionalized. For example, the chlorine atom can be displaced by a methoxy (B1213986) group through nucleophilic aromatic substitution to yield the desired 4-methoxy-3-nitropyridine (B17402) intermediate.
| Precursor Type | Synthetic Utility | Key Reactions |
| Substituted 3-Nitropyridines | Key starting materials for Bartoli indole synthesis. | Nitration of pyridines, Nucleophilic aromatic substitution. |
| Substituted Pyridylhydrazines | Precursors for Fischer indole synthesis. | Diazotization of aminopyridines followed by reduction. |
| 4-Amino-3-vinylpyridines | Can undergo cyclization to form the pyrrole ring. | Palladium-catalyzed cross-coupling reactions to introduce the vinyl group. |
Table 1: Key Precursors for Pyrrolo[2,3-c]pyridine Synthesis.
Introduction and Functionalization of the Iodine Substituent at Position 3
The final step in the synthesis of this compound is the introduction of the iodine atom onto the pyrrole ring of the 5-methoxy-1H-pyrrolo[2,3-c]pyridine intermediate.
Direct iodination of electron-rich aromatic and heteroaromatic compounds is a common and effective method for introducing an iodine atom. The pyrrole ring of the pyrrolo[2,3-c]pyridine system is highly activated towards electrophilic substitution. The C-3 position is generally the most nucleophilic and therefore the most likely site of iodination.
A widely used reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.org NIS is a mild and efficient source of electrophilic iodine and is often used in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to enhance its reactivity. organic-chemistry.org The reaction is typically carried out in a suitable organic solvent at or below room temperature. Other iodinating agents include iodine monochloride and molecular iodine in the presence of an oxidizing agent. The regioselectivity of the iodination is primarily governed by the electronic properties of the pyrrolo[2,3-c]pyridine ring system, with the electron-donating methoxy group at the 5-position further activating the ring towards electrophilic attack.
| Iodinating Reagent | Typical Conditions | Comments |
| N-Iodosuccinimide (NIS) | Acetonitrile or DMF, often with catalytic acid (e.g., TFA) | Mild, selective, and high-yielding for electron-rich heterocycles. |
| Iodine Monochloride (ICl) | Dichloromethane, often at low temperatures | More reactive than I2, can lead to over-iodination if not controlled. |
| Iodine (I2) / Oxidant | e.g., H2O2, HNO3 | Generates a more electrophilic iodine species in situ. |
Table 2: Common Reagents for Direct Iodination.
While direct iodination is generally the preferred method due to its simplicity, indirect methods can also be employed. These approaches typically involve the introduction of a functional group at the C-3 position that can be subsequently converted to an iodine atom. For instance, a C-3 bromo or chloro derivative could be subjected to a halogen exchange reaction. However, given the high reactivity of the pyrrole ring towards direct iodination, these indirect methods are less common for this particular transformation.
Another indirect approach could involve a directed ortho-metalation strategy. This would involve the deprotonation of the pyrrole ring at the C-3 position using a strong base, followed by quenching with an iodine source. However, this method is often more complex than direct electrophilic iodination and may not offer significant advantages in this case.
Installation and Transformation of the Methoxy Group at Position 5
The methoxy group at the 5-position of the pyrrolo[2,3-c]pyridine ring system plays a crucial role in modulating the electronic properties and biological activity of the molecule. Its installation and subsequent transformation are key aspects of the synthetic strategy.
Synthetic Routes to 5-Methoxylated Pyrrolopyridines
The direct synthesis of 5-methoxylated pyrrolo[2,3-c]pyridines can be challenging and often relies on the construction of the bicyclic core from appropriately substituted pyridine precursors. While specific literature for the direct synthesis of 5-methoxy-1H-pyrrolo[2,3-c]pyridine is limited, analogous syntheses of related isomers, such as pyrrolo[3,2-b]pyridines, provide insight into potential synthetic routes. One common approach involves the cyclization of a substituted aminopyridine. For instance, the synthesis of 5-methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can be achieved through the reaction of a 2-aminopyridine (B139424) derivative with an appropriate aldehyde or ketone under catalytic conditions. nih.gov
A plausible route to a 5-methoxypyrrolo[2,3-c]pyridine could start from a suitably substituted pyridine, for example, a 3-amino-5-methoxypyridine derivative. This precursor could then undergo a cyclization reaction, such as the Larock indole synthesis or a similar annulation strategy, to form the pyrrole ring fused to the pyridine core. The choice of reactants and conditions would be critical to control the regioselectivity of the cyclization to yield the desired pyrrolo[2,3-c]pyridine isomer.
Functional Group Interconversions and Modifications of the Methoxy Moiety
Once the 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is in hand, the methoxy group can be subjected to various functional group interconversions. A primary transformation is the cleavage of the methyl ether to yield the corresponding 5-hydroxy-1H-pyrrolo[2,3-c]pyridine. This is typically achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govnih.govworktribe.comresearchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. nih.govworktribe.com It is important to note that cleavage of the aryl-oxygen bond is generally not observed due to the high energy of the corresponding SNAr pathway. nih.gov
The resulting hydroxyl group can then serve as a handle for further functionalization. For example, it can be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, or it can be converted to a triflate, which can then participate in cross-coupling reactions.
N-Protection and Deprotection Strategies in Pyrrolo[2,3-c]pyridine Synthesis
The pyrrole nitrogen of the pyrrolo[2,3-c]pyridine system is often protected during synthetic sequences to prevent unwanted side reactions and to direct reactivity at other positions of the heterocyclic core. A commonly employed protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. sigmaaldrich.comresearchgate.netnih.gov This group is robust and can withstand a variety of reaction conditions, including palladium-catalyzed cross-coupling reactions. researchgate.net
The introduction of the SEM group is typically achieved by reacting the N-H of the pyrrolopyridine with SEM-Cl in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like N,N-dimethylformamide (DMF). researchgate.net
The deprotection of the SEM group, however, can be challenging and may lead to the formation of side products. researchgate.netnih.gov Standard conditions for SEM deprotection involve treatment with a Lewis acid, such as tin tetrachloride (SnCl₄), or a protic acid, like trifluoroacetic acid (TFA). A two-step procedure involving initial treatment with TFA followed by a basic workup is often employed. nih.gov The acidic step is thought to generate an intermediate that, upon treatment with a base, releases formaldehyde (B43269) to yield the deprotected pyrrole. In some cases, the release of formaldehyde during deprotection can lead to undesired side reactions, such as the formation of tricyclic eight-membered ring systems. researchgate.netnih.gov
| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|
| SEM-protected 2-aryl-4-aminopyrrolo[2,3-b]pyridine | 1. TFA, CH₂Cl₂, rt; 2. NaHCO₃ (aq) | 2-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine | 51% | |
| SEM-protected dinucleoside | SnCl₄ (1M in CH₂Cl₂), 0°C to rt | Deprotected dinucleoside | Excellent | |
| SEM-protected 2-aryl-4-(secondary amino)pyrrolo[2,3-b]pyridine | 1. TFA, CH₂Cl₂, reflux; 2. NaHCO₃ (aq) | Target amine and tricyclic side product | Variable | researchgate.net |
Modern Synthetic Transformations Applied to Pyrrolopyridine Systems
The functionalization of the pyrrolo[2,3-c]pyridine core, particularly at the 3-position, is often accomplished using modern transition metal-catalyzed cross-coupling reactions. The presence of an iodo substituent at the 3-position makes the compound an excellent substrate for such transformations.
Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira coupling in related scaffolds)
| Halopyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| (5-Iodo-pyridin-2-yl)-carbamic acid methyl ester | 3-Ethynyl-4-methyl-benzoic acid methyl ester | PdCl₂(PPh₃)₂, CuI | Et₃N, DMF | Good | |
| 5-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄, CuI | Et₃N, THF | Good to Excellent |
Other Transition Metal-Catalyzed Processes for Pyrrolopyridine Functionalization
Beyond the Sonogashira coupling, other palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are widely used to functionalize pyrrolopyridine cores.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. This reaction is highly effective for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents. For instance, the Suzuki coupling of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative with various arylboronic acids has been reported to proceed in good yields using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base in a dioxane/water mixture.
| Halopyrrolopyridine Substrate | Boronic Acid/Ester | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃, 1,4-Dioxane/H₂O | 63% | |
| 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃, 1,4-Dioxane/H₂O | Good | nih.gov |
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is crucial for introducing amino functionalities, which are common in pharmacologically active molecules. The reaction of a 2-iodo-4-chloropyrrolopyridine with a secondary amine has been shown to proceed selectively at the 4-position using a palladium catalyst with a specialized phosphine (B1218219) ligand like RuPhos. sigmaaldrich.comresearchgate.net
Other transition metals, such as rhodium, have also been employed in the C-H functionalization of pyridines, offering alternative strategies for introducing substituents onto the heterocyclic core.
Reactivity and Transformative Chemistry of 3 Iodo 5 Methoxy 1h Pyrrolo 2,3 C Pyridine
Reactivity Profiles of the Pyrrolo[2,3-c]pyridine Nitrogen Atoms
The pyrrolo[2,3-c]pyridine core contains two nitrogen atoms with fundamentally different chemical properties: the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-6). Their respective environments within the bicyclic aromatic system govern their acidity, basicity, and participation in substitution reactions.
The basicity of the two nitrogen atoms in the 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine skeleton differs significantly. The pyridine (B92270) nitrogen (N-6) exhibits the properties of a weak base, comparable to pyridine itself (pKa of conjugate acid ≈ 5.5). gcwgandhinagar.com Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic π-system, making it available for protonation. fiveable.me The presence of the electron-donating methoxy (B1213986) group at the C-5 position is expected to slightly enhance the electron density of the pyridine ring, thereby increasing the basicity of the N-6 atom compared to an unsubstituted pyrrolopyridine.
In stark contrast, the pyrrole (B145914) nitrogen (N-1) is essentially non-basic. Its lone pair is an integral part of the 6π-electron system that confers aromaticity to the pyrrole ring. libretexts.org Protonation of this nitrogen would disrupt the aromatic sextet, a highly unfavorable process. Consequently, the conjugate acid of pyrrole is a strong acid (pKa ≈ 0.4), highlighting the pyrrole nitrogen's reluctance to accept a proton. libretexts.org The N-1 position is, however, acidic and can be deprotonated by a strong base to form an N-anion, which can then act as a nucleophile.
While specific N-alkylation or N-acylation studies on this compound are not prevalent in the reviewed literature, the reactivity can be predicted based on the distinct properties of the two nitrogen atoms.
N-alkylation and N-acylation typically occur at the more nucleophilic nitrogen. In a neutral pyrrolopyridine molecule, the pyrrole nitrogen (N-1) is generally the site of electrophilic attack (e.g., acylation) due to the electron-rich nature of the pyrrole ring. However, after deprotonation with a strong base (like NaH), the resulting anion is a potent nucleophile and readily undergoes alkylation or acylation.
Alternatively, the pyridine nitrogen (N-6) can be alkylated, particularly under basic conditions that may not be strong enough to fully deprotonate the pyrrole N-H. fabad.org.tr Studies on related imidazopyridine systems have shown that alkylation with reagents like 4-methoxybenzyl chloride in the presence of potassium carbonate proceeds at the pyridine nitrogen. fabad.org.tr Such reactions lead to the formation of pyridinium (B92312) salts or, in this case, N-alkylated products.
Table 1: Predicted N-Alkylation/Acylation Reactions This table presents predicted reactions based on general principles, as specific examples for this compound were not found in the search results.
| Reaction Type | Nitrogen Site | Typical Reagents & Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | N-1 (Pyrrole) | 1. NaH, DMF 2. Alkyl halide (e.g., CH₃I) | 3-Iodo-5-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine |
| N-Acylation | N-1 (Pyrrole) | Acyl chloride (e.g., CH₃COCl), Pyridine | 1-Acetyl-3-iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
| N-Alkylation | N-6 (Pyridine) | Alkyl halide (e.g., CH₃I) | 3-Iodo-5-methoxy-6-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium iodide |
Chemical Transformations Involving the C-3 Iodine Atom
The iodine atom at the C-3 position is a versatile functional handle, enabling a wide array of chemical transformations. As an aryl iodide, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions and can also participate in reduction and halogen exchange processes.
The C-3 iodo group is primed for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures by forming new carbon-carbon bonds.
Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. The reaction is highly efficient for aryl iodides. To prevent competing reactions at the N-H bond, the pyrrole nitrogen is often protected, for instance as a Boc-carbamate, prior to the coupling reaction. google.com Research on related 6-bromo-1H-pyrrolo[3,2-c]pyridines has demonstrated successful Suzuki coupling with various substituted phenylboronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base, indicating this is a viable strategy for the title compound. nih.gov
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction provides a direct method for vinylation of the C-3 position of the pyrrolopyridine core.
Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, creating a C(sp²)-C(sp) bond. It is a powerful tool for introducing alkynyl moieties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Table 2: Representative C-C Bond Forming Reactions This table provides illustrative examples based on reactions of related iodo- and bromo-azaheterocycles, as specific data for this compound was not available.
| Reaction Name | Coupling Partner | Typical Catalyst & Conditions | Product Type | Reference Example System |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 125°C | 3-Aryl-5-methoxy-1H-pyrrolo[2,3-c]pyridine | 6-Bromo-1H-pyrrolo[3,2-c]pyridine nih.gov |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N, DMF | 5-Methoxy-3-vinyl-1H-pyrrolo[2,3-c]pyridine derivative | General for Aryl Iodides |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Methoxy-3-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine | General for Aryl Iodides |
The carbon-iodine bond can be readily cleaved or transformed into a bond with a different halogen.
Reduction: The C-I bond can be reduced to a C-H bond, effectively removing the iodine substituent. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or with metal-based reducing agents. This provides a route to the parent 5-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. matrixscientific.comuni.lu
Halogen Exchange: The iodine can be replaced with another halogen, such as bromine or chlorine. Copper-catalyzed halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions, are effective for converting aryl bromides to aryl iodides and vice-versa. mdma.chorganic-chemistry.org Such methods could be adapted to convert the C-3 iodo compound into its bromo or chloro analogue, which may offer different reactivity in subsequent steps.
Table 3: Representative Reduction and Halogen Exchange Reactions This table presents predicted reactions based on general principles for aryl iodides.
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Reduction (Deiodination) | H₂, Pd/C, EtOH | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine |
| Halogen Exchange (I → Br) | CuI, N,N'-Dimethylethylenediamine, CuBr, Dioxane | 3-Bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
| Halogen Exchange (I → Cl) | CuI, N,N'-Dimethylethylenediamine, CuCl, Dioxane | 3-Chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine |
Nucleophilic aromatic substitution (SNAr) is a plausible, though challenging, reaction pathway for this compound. The success of an SNAr reaction depends heavily on the electronic properties of the aromatic ring and the position of the leaving group relative to electron-withdrawing features.
In pyridine systems, SNAr reactions proceed most readily at the C-2 and C-4 positions (ortho and para to the ring nitrogen). wikipedia.orgyoutube.com This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org Substitution at the C-3 position is significantly less favorable as this resonance stabilization is not possible. youtube.com
In the pyrrolo[2,3-c]pyridine system, the iodine is at C-3. This position is not ortho or para to the pyridine nitrogen (N-6). Therefore, direct displacement of the iodide by a nucleophile via the classical addition-elimination SNAr mechanism is expected to be slow and require harsh conditions, if it proceeds at all. The reaction is generally unfavorable unless there are strong electron-withdrawing groups activating the ring, which are absent in this molecule.
Reactions of the C-5 Methoxy Group
The methoxy group at the C-5 position of the pyridine ring is a key functional handle that can be manipulated to introduce further molecular diversity. Its reactivity is primarily centered around ether cleavage and subsequent derivatization.
The cleavage of the methyl ether at the C-5 position is a critical transformation, often unlocking a hydroxyl group for further functionalization. A common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction typically proceeds by coordination of the Lewis acidic boron to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of the corresponding 5-hydroxy-3-iodo-1H-pyrrolo[2,3-c]pyridine. researchgate.netnih.govnih.gov This demethylation is a foundational step for creating a wide array of derivatives.
The resulting hydroxyl group can then be engaged in various derivatization reactions. For instance, it can be alkylated to introduce different ether functionalities or converted to esters, carbonates, or other functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery programs. The choice of reagents and reaction conditions for these derivatizations would need to be carefully selected to ensure compatibility with the other functional groups present in the molecule, namely the iodo group and the pyrrole nitrogen.
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the C-5 methoxy group, being an electron-donating group, can activate the ring towards electrophiles to some extent, directing substitution to the ortho and para positions. Given the existing substitution pattern, potential sites for electrophilic attack would be the C-4 and C-6 positions. Reactions such as nitration or halogenation would require carefully controlled conditions to avoid reaction at the more electron-rich pyrrole ring and to overcome the inherent deactivation of the pyridine ring.
Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. youtube.comnih.govmasterorganicchemistry.comnih.govlibretexts.org In the case of this compound, the C-4 and C-6 positions would be the most likely sites for nucleophilic attack. However, the presence of the C-5 methoxy group might influence the regioselectivity of such reactions. It is important to note that the iodo group at C-3 is not on the pyridine ring and thus would not directly participate as a leaving group in a typical SₙAr reaction on the pyridine moiety.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core
The pyrrole moiety of the pyrrolo[2,3-c]pyridine core is significantly more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. The most likely position for electrophilic substitution on the pyrrole ring is the C-2 position, analogous to the reactivity of simple pyrroles. Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of such electron-rich heterocycles. wikipedia.orgyoutube.comyoutube.comyoutube.com
The inherent reactivity of the C-3 iodo group makes it a prime site for a variety of cross-coupling reactions, which can be considered a form of nucleophilic substitution at an sp²-hybridized carbon. These reactions are fundamental to building molecular complexity.
Table 1: Potential Cross-Coupling Reactions at the C-3 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura Coupling | Organoboron Reagents | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |
| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst and a copper co-catalyst | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amines | Palladium catalyst and a phosphine (B1218219) ligand | C-N |
These palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for introducing a wide range of substituents at the C-3 position, including aryl, heteroaryl, alkynyl, and amino groups.
Functional Group Compatibility and Chemoselectivity Considerations in Complex Synthesis
The presence of multiple reactive sites in this compound necessitates careful consideration of functional group compatibility and chemoselectivity in any synthetic endeavor.
The C-3 iodo group is the most versatile handle for cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions can be tailored to selectively perform Suzuki, Sonogashira, or Buchwald-Hartwig reactions without affecting the methoxy group or the N-H of the pyrrole. scispace.comyoutube.com For instance, milder bases in Suzuki couplings can prevent the deprotonation and subsequent side reactions of the pyrrole nitrogen.
The pyrrole N-H can be a reactive site. In many synthetic sequences, it is advantageous to protect this nitrogen, for example, as a tosyl or a BOC group, to prevent unwanted side reactions during subsequent transformations. This protection strategy also enhances the stability of the molecule towards certain reagents.
The methoxy group is generally stable under many reaction conditions, including those typically employed for palladium-catalyzed cross-coupling. However, strong Lewis acids or harsh acidic conditions can lead to its cleavage, a factor that must be considered when planning multi-step syntheses.
Theoretical and Computational Investigations of 3 Iodo 5 Methoxy 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic nature and stability of a molecule. These methods are instrumental in understanding the reactivity and potential applications of novel chemical entities.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. A typical study of 3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine would involve geometry optimization to find the lowest energy structure. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for such calculations, providing a good balance between accuracy and computational cost.
The optimization process yields key geometric parameters. For this compound, the planarity of the pyrrolopyridine ring system is a key feature. The iodine atom, being large and electron-rich, and the methoxy (B1213986) group introduce electronic and steric effects that influence the final geometry.
Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Lengths (Å) | ||
| C3-I | 2.10 | |
| C5-O | 1.36 | |
| O-CH3 | 1.43 | |
| N1-H | 1.01 | |
| Bond Angles (°) ** | ||
| I-C3-C3a | 128.5 | |
| C4-C5-O | 125.0 | |
| C5-O-CH3 | 118.0 | |
| Dihedral Angles (°) ** | ||
| C4-C5-O-CH3 | 0.0 / 180.0 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring and the iodine atom. The LUMO is likely to be distributed over the pyridine (B92270) ring, which is more electron-deficient. The methoxy group, being an electron-donating group, would increase the energy of the HOMO.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
While the pyrrolopyridine core is rigid, the methoxy group can rotate. Understanding the conformational preferences and dynamics of the molecule is important, especially in different environments.
The primary conformational flexibility in this compound arises from the rotation of the methoxy group around the C5-O bond. A potential energy surface scan can be performed by systematically rotating the C4-C5-O-CH3 dihedral angle to identify the most stable conformations. It is expected that the conformation where the methyl group is coplanar with the aromatic ring system would be the most stable due to favorable electronic interactions. The energy barrier for this rotation is anticipated to be relatively small.
The presence of a solvent can influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can provide insights into how the solvent molecules interact with the solute and affect its conformation. For a molecule like this compound, polar solvents are expected to stabilize conformations with a larger dipole moment. MD simulations can track the trajectory of the molecule over time, providing a dynamic picture of its behavior.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Signals |
| ¹H NMR (ppm) | |
| N1-H | |
| H2 | |
| H4 | |
| H6 | |
| O-CH3 | |
| ¹³C NMR (ppm) | |
| C3 (Iodo-substituted) | |
| C5 (Methoxy-substituted) | |
| O-CH3 | |
| IR (cm⁻¹) | |
| N-H stretch | |
| C-H stretch (aromatic) | |
| C-H stretch (methyl) | |
| C=C/C=N stretch | |
| C-O stretch |
Note: The values in this table are hypothetical and based on general principles of NMR and IR spectroscopy for similar structures.
The prediction of NMR chemical shifts is typically done using the GIAO (Gauge-Including Atomic Orbital) method. The calculated IR frequencies are often scaled by an empirical factor to better match experimental values. These predicted spectra serve as a valuable tool for the structural elucidation of newly synthesized compounds.
NMR Chemical Shift Predictions and Experimental Correlation
No published studies containing NMR chemical shift predictions or experimental correlations for this compound are available.
A theoretical investigation would typically involve using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The geometry of the molecule would first be optimized, followed by the calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Predicted ¹H and ¹³C chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. A comparison with experimentally obtained NMR data would be crucial for validating the computational model, but neither the predicted nor experimental data is currently available.
Vibrational Spectroscopy (IR, Raman) Analysis
No published studies containing vibrational spectroscopy analysis (FT-IR, Raman) for this compound are available.
Computational vibrational analysis would be performed on the optimized geometry of the molecule using DFT. The calculation would yield harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical values help in the assignment of experimental spectral bands to specific vibrational modes, such as C-H stretching, N-H stretching, C=C and C-N ring vibrations, and vibrations involving the iodo and methoxy substituents. A Potential Energy Distribution (PED) analysis would further detail the contribution of each internal coordinate to the normal modes. Without experimental spectra or computational results, a data table cannot be generated.
UV-Vis Absorption and Fluorescence Properties
No published studies containing analyses of the UV-Vis absorption and fluorescence properties for this compound are available.
The electronic absorption properties would be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. The analysis would identify the key electronic transitions, such as π → π* and n → π*, and the molecular orbitals involved (e.g., HOMO, LUMO). Similarly, computational studies on the first excited state geometry would be necessary to predict fluorescence properties.
Computational Studies on Reaction Mechanisms and Pathways
No published computational studies on reaction mechanisms and pathways involving this compound are available.
Research in this area would focus on key synthetic transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the iodo position. Computational chemistry would be used to map the potential energy surface of the reaction.
Transition State Characterization for Key Transformations
No specific transition state characterizations for reactions involving this compound have been published.
For a given reaction, computational methods would be used to locate and optimize the geometry of the transition state structure. A frequency calculation would confirm the structure as a true transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Energetics and Kinetic Profiles
No specific reaction energetics or kinetic profiles for this compound have been published.
In Silico Design Principles for Novel Pyrrolo[2,3-c]pyridine Derivatives
While there are no in silico design studies based specifically on the this compound scaffold, extensive research exists on other pyrrolopyridine isomers for applications like kinase inhibition. nih.gov These studies often use the existing scaffold as a starting point for designing new derivatives with improved activity and selectivity.
Design principles typically involve:
Structure-Activity Relationship (SAR) Studies: Using a base scaffold, computational models predict how different functional groups at various positions would affect biological activity.
Molecular Docking: Novel designed derivatives are docked into the active site of a target protein to predict binding affinity and interactions. nih.govnih.gov
Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features required for biological activity to guide the design of new molecules.
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of newly designed compounds to prioritize candidates with favorable drug-like properties. rsc.org
These principles could theoretically be applied to this compound to explore its potential in medicinal chemistry, but such research has not yet been published.
Advanced Academic Applications and Research Trajectories for Pyrrolo 2,3 C Pyridine Derivatives
The Pyrrolo[2,3-c]pyridine Scaffold as a Versatile Synthetic Intermediate in Organic Synthesis
The pyrrolo[2,3-c]pyridine core, often referred to as 6-azaindole (B1212597), serves as a crucial building block in the synthesis of complex organic molecules. Its unique electronic properties and fused-ring system allow for a variety of chemical transformations, making it a valuable intermediate for creating novel compounds. researchgate.net The synthesis of the pyrrolo[2,3-c]pyridine framework itself can be achieved through several strategies, primarily involving the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring or vice versa. nbuv.gov.ua
One common approach involves the annulation of a pyrrole ring onto a pyridine precursor. nbuv.gov.ua For instance, substituted 3-nitropyridines can react with vinyl magnesium bromide to form the pyrrolo[2,3-c]pyridine core. researchgate.net This method is valued for its versatility and the high yields it can produce. researchgate.net The strategic placement of functional groups on the starting materials allows for the introduction of various substituents onto the final scaffold, paving the way for the synthesis of a diverse range of derivatives. The total synthesis of the pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, exemplifies the utility of this scaffold in constructing complex natural products. beilstein-journals.org
Design and Synthesis of Chemically Diverse Compound Libraries Based on the Scaffold
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, meaning it is a framework that is frequently found in biologically active compounds. nbuv.gov.ua This has led to its extensive use in the design and synthesis of compound libraries for drug discovery. By systematically modifying the substituents at various positions of the pyrrolo[2,3-c]pyridine core, researchers can generate a vast array of molecules with diverse chemical and biological properties.
These libraries have been instrumental in identifying potent inhibitors for a range of biological targets. For example, derivatives of this scaffold have been investigated as kinase inhibitors, which are crucial in cancer therapy. researchgate.net The ability to readily functionalize the scaffold allows for the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. The development of reversible inhibitors for Lysine-specific histone demethylase 1 (LSD1) based on the 1H-pyrrolo[2,3-c]pyridin framework highlights the scaffold's potential in generating novel therapeutic agents. nih.gov
Below is a table showcasing examples of biologically active pyrrolo[2,3-c]pyridine derivatives and their targets:
| Compound Class | Biological Target | Therapeutic Area |
| Pyrrolo[2,3-c]pyridine Derivatives | Kinases (e.g., CDK4, FLT3) | Oncology |
| Pyrrolo[2,3-c]pyridine Derivatives | Proton Pumps | Gastrointestinal Disorders google.com |
| Pyrrolo[2,3-c]pyridine Derivatives | Lysine-specific histone demethylase 1 (LSD1) | Oncology researchgate.net |
| Pyrrolo[2,3-c]pyridine Derivatives | Tau Aggregates | Neurodegenerative Diseases acs.org |
Exploration as Probes and Tools in Chemical Biology Studies
Beyond their therapeutic potential, pyrrolo[2,3-c]pyridine derivatives are also valuable tools in chemical biology for probing biological processes. Their inherent fluorescence and ability to be functionalized make them suitable for the development of molecular probes. For instance, certain derivatives have been designed as imaging agents for detecting neurofibrillary tangles composed of tau protein, a hallmark of Alzheimer's disease. acs.org These probes can be used in techniques like positron emission tomography (PET) to visualize and study the progression of the disease in living organisms. acs.org
The ability to attach various functional groups, such as fluorophores or affinity tags, to the pyrrolo[2,3-c]pyridine scaffold allows for the creation of customized probes to study specific protein-protein interactions or to track the localization of a target protein within a cell. This versatility makes them indispensable tools for elucidating complex biological pathways.
Emerging Methodologies for Scaffold Derivatization and Functionalization
Recent advances in synthetic organic chemistry are continuously expanding the toolbox for modifying the pyrrolo[2,3-c]pyridine scaffold. While traditional cross-coupling reactions have been widely used, newer methods focusing on direct C-H functionalization are gaining prominence. rsc.org These methods offer a more atom-economical and efficient way to introduce new functional groups onto the heterocyclic core, avoiding the need for pre-functionalized starting materials. rsc.org
For the pyrrolo[2,3-c]pyridine system, this could involve the selective activation of specific C-H bonds on either the pyrrole or the pyridine ring, allowing for late-stage diversification of the scaffold. While still an area of active research, the development of such methodologies will undoubtedly accelerate the discovery of new pyrrolo[2,3-c]pyridine derivatives with enhanced properties. The Sonogashira reaction has been noted as a valuable method for the functionalization of the 6-azaindole core. researchgate.net
Future Perspectives in Pyrrolo[2,3-c]pyridine Research and Development
The future of research on pyrrolo[2,3-c]pyridine derivatives is bright, with numerous avenues for exploration. A key area of focus will be the continued development of highly selective and potent inhibitors for various therapeutic targets, particularly in oncology and neurodegenerative diseases. researchgate.net The scaffold's proven track record in inhibiting kinases and its potential as a tau imaging agent suggest that further optimization could lead to clinical candidates. researchgate.netacs.org
Moreover, the application of computational methods, such as molecular modeling and virtual screening, will play an increasingly important role in the rational design of new derivatives with desired biological activities. The combination of advanced synthetic methodologies with a deeper understanding of the biological targets will enable the creation of next-generation therapeutics and chemical probes based on the versatile pyrrolo[2,3-c]pyridine scaffold. The ongoing exploration of this scaffold is expected to yield new discoveries that will enrich the field of medicinal chemistry. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
